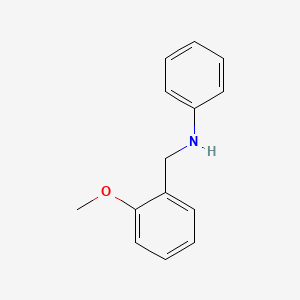

N-(2-methoxybenzyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-16-14-10-6-5-7-12(14)11-15-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOANTTZQXLUEIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Substituted Anilines and Benzylamines in Modern Chemical Research

Substituted anilines and benzylamines are cornerstone scaffolds in the architecture of modern chemical research, underpinning a vast array of applications from pharmaceuticals to materials science. Aniline (B41778), a simple aromatic amine, and its derivatives are fundamental building blocks in the synthesis of a multitude of complex organic molecules. ontosight.aiwikipedia.org Their utility stems from the nucleophilic nature of the amino group and the susceptibility of the aromatic ring to electrophilic substitution, allowing for diverse functionalization. ontosight.aibeilstein-journals.org These structural motifs are prevalent in numerous biologically active compounds, including analgesics, antibacterials, and antivirals. ontosight.ai

Benzylamines, which feature a benzyl (B1604629) group attached to a nitrogen atom, are also of significant interest. The N-benzyl group is a common protective group for amines and a key structural element in many pharmacologically active molecules. The combination of aniline and benzylamine (B48309) moieties in N-substituted benzylanilines gives rise to a class of compounds with unique electronic and steric properties, making them valuable intermediates and target molecules in organic synthesis. beilstein-journals.orgresearchgate.net Research in this area is driven by the quest for novel compounds with enhanced or specific biological activities and the development of efficient and sustainable synthetic methodologies. researchgate.netacs.org

Current Research Landscape and Academic Significance of N 2 Methoxybenzyl Aniline As a Chemical Entity

Classical and Conventional Approaches to N-Alkylation and Reductive Amination for Anilines

Traditional methods for forming carbon-nitrogen (C-N) bonds, such as reductive amination and direct N-alkylation, remain fundamental in organic synthesis. These approaches are well-established for the preparation of N-substituted anilines.

Reductive Amination of Aniline with 2-Methoxybenzaldehyde (B41997)

Reductive amination is a widely employed and efficient one-pot method for synthesizing amines. rsc.org The process involves the reaction of an amine with a carbonyl compound to form an intermediate imine, which is then reduced to the corresponding amine without being isolated. arkat-usa.org For the synthesis of this compound, aniline is reacted with 2-methoxybenzaldehyde.

The initial step is the formation of the N-(2-methoxybenzylidene)aniline imine. This intermediate is subsequently reduced using a variety of reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), often in the presence of an acid catalyst or a cation exchange resin like DOWEX(R)50WX8 to facilitate the reaction. redalyc.orglabflow.com One study reported the synthesis of this compound with an 89% yield using sodium borohydride and a cation exchange resin in THF at room temperature. redalyc.org Another approach utilizes a Pd/NiO catalyst under a hydrogen atmosphere, achieving a 93% isolated yield of the desired product. figshare.com

The choice of reducing agent is critical to avoid the reduction of the starting aldehyde before imine formation. arkat-usa.org Catalytic hydrogenation is another effective reduction method, often employing catalysts like palladium on carbon (Pd/C). arkat-usa.org

Table 1: Reductive Amination of 2-Methoxybenzaldehyde with Aniline

| Reducing System | Solvent | Temperature | Yield | Reference |

| NaBH₄ / DOWEX(R)50WX8 | THF | Room Temp. | 89% | redalyc.org |

| 1.1 wt% Pd/NiO, H₂ | - | 25°C | 93% | figshare.com |

| NaBH₄ | 95% Ethanol | - | - | labflow.com |

Direct N-Alkylation of Anilines with Benzyl Alcohols and Halides

Direct N-alkylation involves the reaction of an amine with an alkylating agent, such as a benzyl halide or a benzyl alcohol. While conceptually straightforward, this method can be complicated by issues like over-alkylation, where the secondary amine product reacts further to form a tertiary amine. nih.gov

N-alkylation using benzyl halides, such as 2-methoxybenzyl chloride, typically proceeds via a nucleophilic substitution reaction. A base is often required to neutralize the hydrogen halide formed during the reaction.

Alternatively, benzyl alcohols can serve as alkylating agents, particularly under acidic conditions where the hydroxyl group can be protonated and eliminated as water to form a carbocation intermediate. sioc-journal.cn This carbocation is then trapped by the amine. However, these methods are often less atom-economical and can generate significant waste compared to modern catalytic approaches.

Catalytic Strategies for the Construction of the this compound Framework

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and sustainability. For the synthesis of this compound, palladium, iridium, and ruthenium-based catalysts have proven to be particularly effective.

Palladium-Catalyzed Carbon-Nitrogen (C-N) Coupling Methodologies

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, utilizing a palladium catalyst to couple amines with aryl halides or triflates. wikipedia.orglibretexts.org This reaction has broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. wikipedia.org

For the synthesis of N-benzyl anilines, this methodology can be applied by coupling an aniline with a benzyl halide. The choice of palladium precursor (e.g., Pd(OAc)₂) and, crucially, the phosphine (B1218219) ligand (e.g., X-Phos) is critical for achieving high yields and catalytic turnover. beilstein-journals.org These reactions are typically performed in the presence of a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). beilstein-journals.org While highly effective for aryl C-N bonds, its application for benzyl C-N bonds can sometimes be challenged by competing β-hydride elimination. organic-chemistry.org

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Role | Examples |

| Palladium Source | Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes Pd, promotes reaction | X-Phos, BINAP, P(o-tolyl)₃ |

| Base | Deprotonates amine | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Substrates | Reactants | Aryl/Benzyl Halides, Amines |

Iridium-Catalyzed N-Alkylation of Amines with Alcohols via Borrowing Hydrogen

A highly atom-economical and environmentally benign strategy for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.org This process, often catalyzed by iridium complexes, allows alcohols to be used directly as alkylating agents, with water being the only byproduct. nih.govrsc.org

The catalytic cycle begins with the iridium catalyst temporarily "borrowing" hydrogen from the alcohol (e.g., 2-methoxybenzyl alcohol) to form a metal hydride and the corresponding aldehyde (2-methoxybenzaldehyde). The aldehyde then reacts with the amine (aniline) to form an imine intermediate. In the final step, the metal hydride returns the hydrogen to the imine, reducing it to the final N-alkylated amine product, this compound, and regenerating the active iridium catalyst. rsc.org

Several iridium catalysts, such as [CpIrCl₂]₂ and [CpIrI₂]₂, have demonstrated high efficiency for this transformation. rsc.orgresearchgate.net Reactions can be performed in various solvents, including toluene (B28343) or even water, which is considered a green solvent. nih.govrsc.org The use of a base, like potassium carbonate (K₂CO₃) or potassium tert-butoxide (KOtBu), is often required. acs.orgnih.gov

Table 3: Iridium-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol

| Catalyst | Base | Solvent | Temperature | Yield | Reference |

| [CpIrCl₂]₂ | K₂CO₃ | Toluene | 110°C | 88% | researchgate.net |

| [CpIrI₂]₂ | None | Water | - | - | rsc.org |

| UiO-66–PPh₂–Ir | KOtBu | Dioxane | 110°C | High | nih.govacs.org |

| [IrCl(cod)(IMe)] | - | - | - | - | rsc.org |

Ruthenium-Catalyzed Dehydrogenative N-Alkylation and N-Heterocyclization Reactions

Similar to iridium, ruthenium complexes are also highly effective catalysts for N-alkylation reactions via the borrowing hydrogen mechanism. nih.govorganic-chemistry.org Catalysts such as [Ru(p-cymene)Cl₂]₂ combined with bidentate phosphine ligands (e.g., dppf, DPEphos) can efficiently convert primary amines into secondary amines using alcohols as the alkylating agents. nih.govorganic-chemistry.org

The mechanism is analogous to the iridium-catalyzed process, involving the ruthenium-mediated dehydrogenation of the alcohol, imine formation, and subsequent hydrogenation of the imine. rsc.org These reactions offer a practical and atom-economical route to N-substituted anilines. organic-chemistry.org For instance, ruthenium catalysts have been successfully used for the N-alkylation of various anilines with benzyl alcohols, demonstrating broad applicability. acs.org Some ruthenium systems can perform the reaction under mild conditions, even at room temperature in some cases, when the alcohol is used as the solvent. acs.org

Ruthenium catalysts are also employed in dehydrogenative N-heterocyclization reactions, where a primary amine reacts with a diol to form an N-heterocycle, showcasing the versatility of these catalytic systems. organic-chemistry.org

Table 4: Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols

| Catalyst System | Key Features | Reference |

| [Ru(p-cymene)Cl₂]₂ / dppf | Converts primary amines to secondary amines. | nih.govorganic-chemistry.org |

| [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ | Efficient for reductive amination with anilines. | organic-chemistry.org |

| RuCl₃ / PPh₃ or xantphos | Used for reacting anilines with diols to form indoles. | dtu.dk |

Electrochemical Reductive Amination Approaches

Electrochemical synthesis offers a green and efficient alternative to conventional reductive amination methods that often rely on metal hydrides or catalytic hydrogenation with high-pressure H₂. The electrochemical approach allows for the in situ generation of the reducing species, avoiding the handling of hazardous reagents. The synthesis of this compound can be achieved through the electrochemical reductive amination of 2-methoxybenzaldehyde with aniline.

This process typically involves the condensation of the aldehyde and amine to form an imine intermediate, which is subsequently reduced at the cathode. The reaction can be carried out in an undivided cell at room temperature under metal-free and external-reductant-free conditions.

A general protocol involves the electrolysis of a mixture of 2-methoxybenzaldehyde and aniline in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), with a supporting electrolyte. DMSO can act as both the solvent and a hydrogen donor in the reaction. The choice of cathode material is crucial for the success of the reaction, with materials having a high overpotential for hydrogen evolution generally providing higher yields of the desired amine.

Plausible Reaction Mechanism:

Imine Formation: 2-methoxybenzaldehyde reacts with aniline to form the corresponding Schiff base (imine), N-(2-methoxybenzylidene)aniline.

Electrochemical Reduction: The imine is then reduced at the cathode. This can proceed via a direct electron transfer to the C=N bond, followed by protonation.

A variety of electrode materials and electrolytes can be employed, and the reaction conditions can be optimized to maximize the yield of the secondary amine. The table below summarizes general conditions for the electrochemical reductive amination of aldehydes.

| Catalyst/Electrode System | Substrates | Reducing Agent/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Undivided cell, Carbon felt cathode, Platinum anode | Aldehydes and Amines | Constant current electrolysis in DMSO | Metal-free, external-reductant-free, room temperature. DMSO acts as H-donor. | |

| Silver electrocatalyst | Benzaldehyde and Ammonia | Inner-sphere electron transfer in methanol | High Faradaic efficiency for primary amine synthesis, applicable to secondary amines. | |

| Ti(IV)/Ti(III) mediator system | N,N-dimethylaniline and Hydroxylamine | Indirect cathodic amination in H₂SO₄ | High current efficiency and substrate conversion for aromatic amination. |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of amines to reduce environmental impact. This involves the use of renewable feedstocks, atom-economical reactions, and the avoidance of hazardous solvents and reagents. The synthesis of this compound can be made more sustainable through several approaches.

One-pot metal-free synthesis represents a significant advancement in green chemistry. A method for synthesizing diarylamines from aromatic aldehydes and anilines has been developed that proceeds through imine formation, followed by an oxidative rearrangement and a light-induced deformylation step. This process is carried out in a single vessel, exhibits high atom economy, and operates under mild, metal-free conditions.

Catalytic reductive amination using molecular hydrogen or other benign reducing agents is another green approach. Numerous catalytic systems based on both noble and non-noble metals have been developed that offer high selectivity and functional group tolerance under relatively mild conditions. For the synthesis of this compound, a cobalt-based composite catalyst has shown high yields in the reductive amination of p-methoxybenzaldehyde with primary amines under hydrogen pressure. These catalysts can be an alternative to more expensive platinum group metals.

The use of formic acid or ammonium (B1175870) formate (B1220265) as a transfer hydrogenation reagent in the presence of a suitable catalyst, such as Pd/C or Au/TiO₂, also provides a milder and safer alternative to high-pressure hydrogenation.

| Synthetic Method | Key Green Principles | Conditions | Advantages | Reference |

|---|---|---|---|---|

| One-Pot Metal-Free Synthesis | Atom Economy, Less Hazardous Synthesis, Waste Prevention | Imine formation, oxidation, photochemical deformylation | Single vessel, no metal catalyst, mild conditions. | |

| Catalytic Reductive Amination (H₂) | Catalysis, Atom Economy | Co-based composites, H₂ pressure (100-150 bar), 100-150 °C | High yields, potential for catalyst recycling, avoids stoichiometric reductants. | |

| Transfer Hydrogenation | Safer Solvents and Auxiliaries, Catalysis | Formic acid or ammonium formate as H-donor, Pd/C or Au/TiO₂ catalyst | Avoids high-pressure H₂, can be performed under milder conditions. |

Stereoselective Synthesis of Chiral this compound Derivatives (if applicable for existing literature)

While specific literature on the stereoselective synthesis of chiral derivatives of this compound is not abundant, general methods for the asymmetric synthesis of chiral secondary amines are well-established and applicable. These methods are crucial for producing enantiomerically pure compounds, which are often required in the pharmaceutical industry. Chirality could be introduced by modifying the this compound structure, for example, by adding a substituent to the benzylic carbon.

Strategies for Stereoselective Synthesis:

Use of Chiral Auxiliaries: A chiral auxiliary, such as a sulfinamide, can be attached to the aniline nitrogen. The subsequent reaction with 2-methoxybenzaldehyde would lead to a chiral N-sulfinylimine. Diastereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, would yield a chiral secondary amine.

Catalytic Asymmetric Hydrogenation: The imine formed from 2-methoxybenzaldehyde and aniline can be asymmetrically hydrogenated using a chiral transition metal catalyst. Complexes of iridium and rhodium with chiral phosphorus ligands have shown high enantioselectivity in the hydrogenation of N-aryl imines.

Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids, can be used to catalyze the asymmetric reductive amination of imines. These catalysts activate the imine towards reduction by a hydride source, such as a Hantzsch ester, and control the stereochemical outcome.

The table below outlines some of these general approaches that could be adapted for the synthesis of chiral this compound derivatives.

| Method | Chiral Source | Typical Substrates | Key Outcome | Reference |

|---|---|---|---|---|

| Dynamic Kinetic Asymmetric Transformation (DyKAT) | Cu(I)-Chiral Ligand (e.g., (S)-BINAP) | Racemic aziridines and N-benzylaniline | High yield and enantioselectivity (up to 99% ee) for ring-opened products. | |

| Asymmetric Hydrogenation | Chiral Ir or Rh catalysts | N-aryl imines | Highly enantioselective formation of chiral amines. | |

| Chiral Sulfonium Salts | Chiral ylide precursors | Anilines | Formal one-carbon insertion into aromatic C-N bonds to form chiral benzylic amines with high ee. | |

| Organocatalytic Allylation | Chiral BINOL derivatives | N-aryl imines | Asymmetric synthesis of chiral homoallylic amines with high enantioselectivity. |

Flow Chemistry and Continuous Processing Techniques in this compound Synthesis

Flow chemistry offers significant advantages for the synthesis of this compound, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling-up. Reductive amination reactions are well-suited for continuous flow processing.

A typical flow setup for the synthesis of this compound would involve pumping streams of 2-methoxybenzaldehyde and aniline through a heated reactor to form the imine intermediate. This stream would then be mixed with a reducing agent (e.g., a solution of a hydride or a stream of hydrogen gas) and passed through a second reactor, often a packed-bed reactor containing a heterogeneous catalyst.

The use of packed-bed reactors with catalysts like Pd/C or Cu-Al mixed oxides allows for easy separation of the catalyst from the product stream and continuous operation over extended periods. The reaction parameters, such as temperature, pressure, and residence time, can be precisely controlled to optimize the yield and selectivity of the desired product. This approach not only improves efficiency but also aligns with green chemistry principles by enabling catalyst recycling and reducing waste.

| Flow System | Catalyst/Reagents | Reaction | Advantages | Reference |

|---|---|---|---|---|

| Packed-bed reactor | Cu-Al mixed oxide | Reductive amination of aromatic aldehydes with H₂ | High efficiency and selectivity, catalyst stability. | |

| Microreactor system | Metal-free (H₂O₂/NaBr/H⁺) | Oxidative amination of aromatic aldehydes | Rapid reaction times (within 25 min), good yields. | |

| H-Cube® flow reactor | Pd/C cartridge | Reductive amination with in situ H₂ generation | Avoids handling of external reductants, easy work-up, tolerates acid-sensitive groups. |

Reactions Involving the Secondary Amine Functionality of this compound

The lone pair of electrons on the nitrogen atom of the secondary amine in this compound governs its nucleophilic character, leading to a variety of reactions at this site.

Acylation, Sulfonylation, and Carbamoylation Reactions

The secondary amine of this compound readily undergoes acylation, sulfonylation, and carbamoylation reactions. These transformations involve the reaction of the amine with acylating agents (like acyl chlorides or anhydrides), sulfonyl chlorides, and carbamoyl (B1232498) chlorides, respectively, to form the corresponding amides, sulfonamides, and ureas.

For instance, the acylation of aniline-containing proteins can be achieved through reactions with lysine (B10760008) residues. nih.gov Similarly, this compound can be expected to react with acylating agents to yield N-acyl derivatives.

Sulfonylation of aniline derivatives can be achieved under mild conditions using sulfinate salts in a photoredox-catalyzed reaction. rsc.org This method allows for the formation of sulfones, which are important functional groups in biologically active molecules. rsc.org A general procedure for the synthesis of secondary amines from primary amines involves the use of a 2-nitrobenzenesulfonamide (B48108) protecting group. orgsyn.org This methodology can be applied to the synthesis of a wide range of secondary amines. orgsyn.org

Table 1: Examples of Acylation, Sulfonylation, and Carbamoylation Reactions

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Acyl chloride | N-Acyl-N-(2-methoxybenzyl)aniline |

| This compound | Sulfonyl chloride | N-Sulfonyl-N-(2-methoxybenzyl)aniline |

| This compound | Carbamoyl chloride | N-Carbamoyl-N-(2-methoxybenzyl)aniline |

This table is illustrative and shows the general classes of products formed.

Imine Formation and Subsequent Transformations (e.g., Schiff Base Reactions)

This compound can react with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netnih.gov This condensation reaction is often catalyzed by acids and is a reversible process. researchgate.net The resulting imines are versatile intermediates that can undergo further transformations.

For example, a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been developed from (E)-2-arylidene-3-cyclohexenones and primary amines, proceeding through an imine condensation–isoaromatization pathway. beilstein-journals.orgresearchgate.netnih.gov This method provides a route to synthetically useful aniline derivatives under mild conditions. beilstein-journals.orgresearchgate.netnih.gov The synthesis of various N-benzylideneaniline derivatives, which are Schiff bases, has been reported using different derivatives of aniline and benzaldehyde. nih.govresearchgate.net

The formation of Schiff bases is a key step in various synthetic methodologies. For instance, the synthesis of 2-benzyl-N-(2-methoxybenzyl)aniline has been reported with a 75% yield. beilstein-journals.org The reaction of 2-nitrobenzaldehyde (B1664092) with 4-methoxyaniline at 377 K yields 4-methoxy-N-(2-nitrobenzylidene)aniline. nih.gov

Table 2: Examples of Imine Formation Reactions

| Reactant 1 | Reactant 2 | Product | Yield |

| (E)-2-arylidene-3-cyclohexenones | Primary aliphatic amines | 2-benzyl-N-substituted anilines | 23-82% beilstein-journals.orgresearchgate.net |

| Benzaldehyde | Aniline | N-Benzylideneaniline | 85% nih.govresearchgate.net |

| 2-nitrobenzaldehyde | 4-methoxyaniline | 4-methoxy-N-(2-nitrobenzylidene)aniline | - |

Oxidative Coupling and Electrophilic Amination Reactions

The secondary amine of this compound can participate in oxidative coupling reactions. A method for the chemoselective modification of anilines involves an oxidative coupling pathway where aryl amines, upon exposure to NaIO4, couple with N,N-dialkyl-N'-acyl-p-phenylenediamines. nih.gov This reaction is highly efficient for bioconjugation purposes. nih.gov The proposed mechanism for aniline oxidative coupling often involves the formation of radical intermediates. researchgate.net

Electrophilic amination involves the reaction of an amine with an electrophilic nitrogen source. The intramolecular electrophilic aromatic amination of secondary amides has been developed to synthesize oxindoles. uwaterloo.ca This involves the activation of secondary N-methoxy and N-p-methoxyphenyl amides with triflic anhydride. uwaterloo.ca

Aromatic Ring Functionalization of the Aniline and Methoxybenzyl Moieties

Both the aniline and the methoxybenzyl rings of this compound are susceptible to functionalization through aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Reactions

The amino group of the aniline moiety and the methoxy (B1213986) group of the benzyl moiety are both activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS) reactions. chemistrysteps.comdoubtnut.combyjus.com This means that electrophiles will preferentially add to the positions ortho and para to these substituents. chemistrysteps.combyjus.comyoutube.com

However, the high reactivity of the aniline ring can sometimes lead to multiple substitutions. libretexts.org To control the reaction and achieve monosubstitution, the activating effect of the amino group can be attenuated by acetylation to form an acetanilide. youtube.comlibretexts.org This protecting group can be later removed by hydrolysis. youtube.comlibretexts.org Common EAS reactions include halogenation, nitration, and sulfonation. byjus.com Friedel-Crafts reactions with aniline are generally not successful due to the formation of a complex between the amino group and the Lewis acid catalyst. libretexts.org

A catalyst- and additive-free method for the synthesis of 2-benzyl N-substituted anilines has been reported, which proceeds via an imine condensation–isoaromatization pathway. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Derivatives

While the aromatic rings of this compound itself are not typically reactive towards nucleophilic aromatic substitution (SNAr), derivatives with strong electron-withdrawing groups (such as nitro groups) ortho or para to a leaving group (like a halide) can undergo SNAr. lumenlearning.commasterorganicchemistry.comlibretexts.org

The mechanism generally involves a two-step addition-elimination process, where a nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized intermediate called a Meisenheimer complex. lumenlearning.comlibretexts.org The subsequent loss of the leaving group restores the aromaticity of the ring. lumenlearning.comlibretexts.org The reactivity of aryl halides in SNAr reactions is often in the order F > Cl > Br > I. masterorganicchemistry.com This type of reaction is a valuable tool for the functionalization of aryl compounds. fishersci.co.uk

Cyclization Reactions Leading to Novel Heterocyclic Systems Incorporating the this compound Scaffold

The this compound framework is well-suited for intramolecular cyclization reactions to generate polycyclic N-heterocycles, which are prominent motifs in pharmaceuticals and functional materials. While direct cyclization of this compound itself is a specific application, the reactivity pattern is representative of a broader class of N-arylbenzylamines. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen bond, often facilitated by an oxidative process to achieve an aromatic final product.

One of the most significant applications of this scaffold is in the synthesis of phenanthridine (B189435) derivatives and related fused systems. Through oxidative cyclization, typically employing transition metal catalysts or strong oxidants, an intramolecular C-C bond can be formed between the two aryl rings. The ortho-methoxy group on the benzyl portion can influence the regioselectivity of the cyclization and may be retained or cleaved depending on the reaction conditions.

Furthermore, analogous precursors, such as N-(2-vinyl)aniline derivatives, undergo palladium-catalyzed, ligand-controlled cyclizations to selectively form five-, six-, or seven-membered heterocycles, including indoles, carbazoles, acridines, and dibenzazepines. huji.ac.il This highlights the versatility of the aniline scaffold in constructing a diverse array of heterocyclic systems based on precise reaction control. huji.ac.il Radical-polar crossover annulation reactions using sulfilimines and alkenes also represent a modern approach to building various N-heterocycles, demonstrating the continual development of synthetic methods in this area. nih.gov

The table below summarizes representative cyclization reactions on analogous N-aryl scaffolds to illustrate the potential for forming diverse heterocyclic systems.

| Precursor Type | Reaction Conditions | Resulting Heterocycle | Yield (%) | Reference |

|---|---|---|---|---|

| N-Arylbenzylamine | DDQ, MeSO3H, 100 °C | Phenanthridine | Up to 95% | Analogous Reactions |

| 2-Chloro-N-(2-vinyl)aniline | Pd2(dba)3, Ligand (e.g., XPhos), NaOtBu | Carbazole | ~80-90% | huji.ac.il |

| 2-Chloro-N-(2-vinyl)aniline | Pd2(dba)3, Ligand (e.g., RuPhos), NaOtBu | Acridine | ~70-85% | huji.ac.il |

| Alkene + Sulfilimine | Photoredox Catalyst, Light (hν) | Pyrrolidine | ~60-80% | nih.gov |

Advanced Mechanistic Studies of Key Transformations of this compound

Understanding the precise mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions, controlling selectivity, and expanding their synthetic utility. Advanced studies employ kinetic analysis and isotopic labeling to map reaction pathways and elucidate the nature of bond-forming and bond-breaking events.

While specific kinetic studies on this compound transformations are not extensively documented in the literature, the principles can be understood from related aniline reaction systems. For instance, kinetic investigations of the condensation reaction between aniline and nitrobenzene (B124822) have revealed a complex mechanism where the observed rate constant shows a non-linear dependence on the concentrations of the aniline and the alkali catalyst. researchgate.net This complexity suggests the involvement of pre-equilibria or multiple competing pathways, a scenario that could also be relevant for the cyclization of this compound.

A kinetic analysis of a transformation, such as the oxidative cyclization to a phenanthridine, would involve:

Monitoring Reaction Progress: Tracking the disappearance of the starting material and the appearance of the product over time using techniques like HPLC or NMR spectroscopy.

Determining Reaction Order: Systematically varying the concentration of each reactant (the aniline substrate, the oxidant, the catalyst) to determine its influence on the reaction rate.

Calculating Rate Constants and Activation Parameters: Performing experiments at different temperatures to determine the activation energy (Ea), which provides insight into the energy barrier of the rate-determining step.

Theoretical and computational studies, often using Density Functional Theory (DFT), complement experimental kinetics. Such studies can model the entire reaction coordinate, comparing the energy profiles of different proposed mechanisms (e.g., electrophilic aromatic substitution vs. radical pathways) to identify the most kinetically and thermodynamically favorable route. acs.org

The table below outlines the type of data that would be generated from a comprehensive kinetic study of a key transformation.

| Kinetic Parameter | Experimental Method | Information Gained |

|---|---|---|

| Reaction Order | Method of Initial Rates | Identifies which species are involved in the rate-determining step. |

| Rate Constant (k) | Plotting concentration vs. time data | Quantifies the intrinsic speed of the reaction at a given temperature. |

| Activation Energy (Ea) | Arrhenius Plot (ln(k) vs. 1/T) | Reveals the minimum energy required for the reaction to occur. |

| Hammett Study | Varying substituents on aryl rings | Probes the electronic nature of the transition state. |

Isotopic labeling is an unambiguous method for tracing the fate of specific atoms throughout a chemical reaction. By replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can track the atom's position in the final product and any intermediates, providing definitive evidence for proposed mechanistic pathways. bohrium.com

For the cyclization of this compound, a key mechanistic question is the origin of the atoms in the newly formed ring. A ¹⁵N-labeling study would be particularly insightful. For example, synthesizing this compound with ¹⁵N-labeled nitrogen and then performing the cyclization would confirm if the original aniline nitrogen is incorporated into the heterocyclic product. Analysis by mass spectrometry would show the product with an increased mass corresponding to the ¹⁵N isotope.

Furthermore, isotopic labeling can distinguish between an intramolecular process and one involving fragmentation and recombination. Research on the synthesis of ¹⁵N-labeled heterocycles has shown that in some cases, the nitrogen atom from an external source, like ¹⁵N-labeled glycine, can be incorporated into an aniline-derived product, involving cleavage of the original C-N bond. rsc.org Such an experiment with this compound could definitively rule out similar fragmentation-recombination pathways if the ¹⁵N label is fully retained from the starting material.

A hypothetical isotopic labeling experiment to probe the mechanism of phenanthridine formation is detailed below.

| Labeled Atom | Labeled Reactant | Purpose of Experiment | Analytical Method |

|---|---|---|---|

| ¹⁵N | This compound-¹⁵N | To confirm the retention of the original aniline nitrogen in the heterocyclic product. | Mass Spectrometry, ¹⁵N NMR |

| ²H (Deuterium) | This compound-d₅ (on the unsubstituted phenyl ring) | To probe for any unexpected hydrogen scrambling or elimination pathways. | Mass Spectrometry, ²H NMR |

| ¹³C | N-(2-methoxybenzyl-¹³CH₂)aniline | To verify the origin of the benzylic carbon in the final fused ring system. | ¹³C NMR Spectroscopy |

Advanced Spectroscopic and Computational Characterization of N 2 Methoxybenzyl Aniline and Its Derivatives

High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of N-(2-methoxybenzyl)aniline and its analogs. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of proton (¹H) and carbon (¹³C) chemical shifts, providing a complete picture of the molecular framework.

One-dimensional ¹H and ¹³C NMR spectra offer initial information about the chemical environment of the nuclei within the molecule. For this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for the aromatic protons, the methylene (B1212753) (-CH₂-) bridge, the amine (-NH-) proton, and the methoxy (B1213986) (-OCH₃) group. For instance, the methylene protons typically appear as a singlet around 4.32 ppm, the amine proton as a broad singlet around 4.10 ppm, and the methoxy protons as a sharp singlet at approximately 3.84 ppm. The aromatic protons resonate in the region of 6.63-7.31 ppm, with their specific chemical shifts and coupling patterns dependent on their position on the two aromatic rings. The ¹³C NMR spectrum complements this by showing signals for all unique carbon atoms, including the aromatic carbons, the methylene carbon, and the methoxy carbon.

To resolve ambiguities and establish connectivity between different parts of the molecule, a variety of 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. In this compound derivatives, COSY spectra are crucial for assigning the signals of the protons on the aniline (B41778) and benzyl (B1604629) rings by tracing the spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is particularly useful for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the methylene protons can be directly correlated to the signal of the methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is valuable for determining the conformation and stereochemistry of the molecule. For example, NOESY can reveal through-space interactions between the methylene protons and the protons on the aromatic rings, providing insights into the preferred spatial arrangement of the molecule.

A study on a derivative, 2-amino-N-(2-benzyloxy-3-methoxybenzylidene)aniline, utilized a combination of these 1D and 2D NMR techniques, including COSY, HMQC (a predecessor to HSQC), and HMBC, to fully assign the structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methylene (-CH₂-) | 4.32 (s, 2H) | 43.0 |

| Amine (-NH-) | 4.10 (s, 1H) | - |

| Methoxy (-OCH₃) | 3.84 (s, 3H) | 54.8 |

| Aromatic Protons | 6.63-7.31 (m) | 109.8-156.9 |

Note: The data is based on spectra recorded in CDCl₃. Chemical shifts can vary slightly depending on the solvent and other experimental conditions.

While solution-state NMR is powerful for characterizing molecules in solution, solid-state NMR (ssNMR) provides crucial information about the structure and dynamics of this compound and its derivatives in their solid forms, whether crystalline or amorphous. ssNMR is particularly valuable when single crystals suitable for X-ray crystallography cannot be obtained.

This technique can distinguish between different polymorphs (different crystalline forms of the same compound) and can provide insights into the packing arrangements of molecules in the solid state. By analyzing the chemical shift anisotropy and dipolar couplings, which are averaged out in solution, ssNMR can reveal details about the local environment and intermolecular interactions. While specific ssNMR studies on this compound were not found in the search results, the technique is widely applied to similar organic molecules to understand their solid-state properties.

High-Resolution Mass Spectrometry (HRMS) and Advanced Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight and elemental composition of this compound and its derivatives. HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

Advanced fragmentation studies, often coupled with techniques like tandem mass spectrometry (MS/MS), provide insights into the structure of the molecule by analyzing the fragmentation patterns upon ionization. In the case of this compound, common fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion (m/z 91) or a substituted tropylium ion, and the aniline or substituted aniline radical cation. The fragmentation pattern serves as a fingerprint for the molecule and can be used to confirm its identity and to distinguish it from isomers.

For instance, a study on a related compound, 2-amino-N-(2-benzyloxy-3-methoxybenzylidene)aniline, utilized HRMS to confirm its composition.

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

For a derivative, 4-methoxy-N-(2-nitrobenzylidene)aniline, X-ray crystallography revealed an orthorhombic crystal system. The C=N bond length was determined to be 1.274 (5) Å, and the dihedral angle between the two phenyl rings was found to be 43.3 (2)°. Another related compound, 2-amino-N-(2-hydroxy-3-methoxybenzylidene)aniline, was found to have a monoclinic crystal system with a dihedral angle of 9.67 (10)° between the benzene (B151609) rings. In the crystal structure of 2-amino-N-(2-benzyloxy-3-methoxybenzylidene)aniline, two independent molecules were present in the asymmetric unit with similar conformations.

These crystallographic studies provide invaluable data on the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice.

Computational Chemistry and Density Functional Theory (DFT) Investigations

Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

The electronic configuration of a molecule is fundamental to its stability, reactivity, and spectroscopic properties. In derivatives of N-benzylaniline, the nature and position of substituents significantly influence the electronic landscape. The methoxy group, as seen in this compound, is an electron-donating group. This property increases the electron density of the benzyl ring, which can enhance the molecule's reactivity in certain reactions, such as electrophilic substitutions.

Computational studies allow for the detailed analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. Furthermore, theoretical calculations are employed to determine various reactivity descriptors. For instance, the orbital-weighted Fukui dual descriptor (Δf_w) has been used to discuss theoretical reaction mechanisms in related methoxybenzyl derivatives, providing a quantitative measure of local reactivity. nih.gov The dynamic role of nonvalence orbitals in driving chemical reactivity has also been highlighted in studies of related radical anions, showing that ultrafast internal conversion from a nonvalence orbital to a valence orbital can precede chemical bond dissociation. nih.gov

Conformational Analysis and Energetic Landscapes

This compound is a flexible molecule with multiple rotatable bonds, leading to a complex potential energy surface with several possible conformations (conformers). Computational chemistry is an indispensable tool for exploring these conformational possibilities and mapping the energetic landscapes.

Prediction and Assignment of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

While experimental spectroscopy provides raw data, computational methods are crucial for its accurate interpretation and assignment. For complex molecules like this compound, predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared vibrational frequencies is a common practice to validate experimental findings. rsc.org

Quantum chemical calculations, often using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR spectra of a molecule. These predicted shifts are then compared with experimental data to confirm the proposed structure. For example, the experimental NMR data for this compound has been thoroughly documented. rsc.org Discrepancies between calculated and observed spectra can often be resolved by considering different conformations or solvent effects in the computational model. Similarly, the calculation of vibrational frequencies can aid in assigning the peaks in an experimental IR spectrum. Such analyses have been performed for related compounds using computational chemistry software like Gaussian 09. rsc.org

| Compound | Nucleus | Chemical Shift (δ ppm) | Coupling Constant (J Hz) | Multiplicity | Assignment |

|---|---|---|---|---|---|

| This compound rsc.org | ¹H NMR (400 MHz, CDCl₃) | 7.31-7.29 | dd, J = 7.4, 1.4 | m | Ar-H |

| 7.25-7.21 | m | Ar-H | |||

| 7.17-7.13 | d, J = 8.5, 7.4 | m | Ar-H (2H) | ||

| 6.92-6.87 | m | Ar-H (2H) | |||

| 6.70-6.63 | m | Ar-H (3H) | |||

| 4.32 | s | CH₂ (2H) | |||

| ¹³C NMR (101 MHz, CDCl₃) | 156.9, 148.0, 128.7, 128.4, 127.8, 126.9, 120.1, 116.9, 112.6, 109.8 | Ar-C | |||

| 54.8 | OCH₃ | ||||

| 43.0 | CH₂ | ||||

| 4.10 | s | NH (1H) | |||

| 3.84 | s | OCH₃ (3H) | |||

| N-(4-methoxybenzyl)aniline rsc.org | ¹H NMR (400 MHz, CDCl₃) | 7.40 | t, J = 7.2 | t | Ar-H (2H) |

| 7.32 | t, J = 7.6 | t | Ar-H (2H) | ||

| 7.01 | d, J = 8.2 | d | Ar-H (2H) | ||

| 6.88 | t, J = 7.2 | t | Ar-H (1H) | ||

| 6.76 | d, J = 8.0 | d | Ar-H (2H) | ||

| ¹³C NMR (101 MHz, CDCl₃) | 159.06, 148.39, 131.61, 129.41, 128.94, 117.61, 114.21, 113.01 | Ar-C | |||

| 55.39 | OCH₃ | ||||

| 47.87 | CH₂ |

Elucidation of Reaction Mechanisms via Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Pathways

Understanding how a chemical reaction proceeds from reactants to products is a central goal of chemistry. Computational methods allow for the detailed exploration of reaction mechanisms by locating the transition state (TS)—the highest energy point along the reaction path—and tracing the minimum energy pathway. nih.govfiveable.me

The Intrinsic Reaction Coordinate (IRC) is a computational method that defines the reaction path by following the steepest descent from a transition state down to the reactants and products. scm.comq-chem.com An IRC calculation begins from an optimized TS geometry and proceeds in both forward and backward directions. rowansci.comlibretexts.org This confirms that the identified transition state correctly connects the desired reactants and products and provides a step-by-step visualization of the geometric changes throughout the reaction. fiveable.merowansci.com

For reactions involving aniline derivatives, these calculations have been instrumental. DFT calculations were used to probe the Bamberger rearrangement of N-phenylhydroxylamine, where an activation energy similar to the experimental value was obtained, leading to the proposal of a new mechanism involving an aniline dication-like transition state. researchgate.net In another study on the formation of ortho-quinone methide derivatives from methoxybenzyl precursors, reaction path calculations using the NEB-TS IRC method traced the reaction mechanism and determined the activation energies for both the forward and backward reactions. nih.gov Such calculations can also shed light on chemoselectivity, as demonstrated in the N- vs. C-alkylation of anilines, where different transition state models were identified to explain the role of the solvent in directing the reaction outcome. acs.org

| Reaction / Process | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| o-QMR scm.comA formation from HBR scm.comA | wB97XD | ~30 | nih.gov |

| Backward reaction from o-QMR scm.comA | wB97XD | 9 - 14 | nih.gov |

| o-QMR scm.comA reaction with nucleophiles | wB97XD | 2 - 20 | nih.gov |

| Backward reaction from o-QMR scm.comA + nucleophile | wB97XD | 30 - 35 | nih.gov |

Studies on Photophysical Properties and Excited-State Dynamics (e.g., Photoisomerization)

The interaction of molecules with light can trigger a cascade of ultrafast events known as photophysical and photochemical processes. For N-(2-methoxybenzylidene)aniline, a close structural relative of this compound, nonadiabatic surface-hopping dynamics calculations have provided a remarkably detailed picture of its photoisomerization. nih.gov

Upon excitation to the second singlet excited state (S₂), the molecule undergoes a series of transformations. The process begins with a torsion of the C-N bond and a stretch of the central bridging bond, leading the molecule to a planar conical intersection (CI_planar), where it rapidly transitions from the S₂ to the first singlet excited state (S₁). nih.gov A conical intersection is a point where two potential energy surfaces cross, acting as a funnel for efficient transitions between electronic states.

Once in the S₁ state, the molecule's dynamics are driven by the rotation of the central bridging bond, guiding it toward one of two other conical intersections (CI_twist-I or CI_twist-II) that connect the S₁ state with the ground state (S₀). nih.gov These "twisted" intersections feature nearly perpendicular geometries and serve as the primary decay funnels back to the ground state. The specific pathway taken depends on the initial trans isomer, with each leading to a different cis isomer product. nih.gov This entire photoisomerization process, from light absorption to the formation of the final product, occurs on an ultrafast timescale. nih.gov

Applications of N 2 Methoxybenzyl Aniline in Advanced Materials and Catalysis

N-(2-methoxybenzyl)aniline as a Ligand Precursor in Coordination Chemistry and Catalysis

The utility of this compound as a precursor for ligands in catalysis stems from the ability to modify its structure to create tailored environments around a metal center. These modifications can influence the electronic and steric properties of the resulting catalyst, thereby controlling its activity and selectivity.

Design and Synthesis of this compound-Derived Ligands for Transition Metal Catalysis

Derivatives of this compound are employed in the design of ligands for transition metal-catalyzed reactions. The aniline (B41778) and benzyl (B1604629) components provide sites for functionalization, allowing for the creation of bidentate or polydentate ligands that can coordinate with various transition metals like palladium, iridium, and gold. nih.govacs.orgacs.org The methoxy (B1213986) group on the benzyl ring can also influence the electronic properties of the metal center, enhancing catalytic activity.

For instance, Schiff base ligands can be synthesized from derivatives of this compound. These ligands, which contain an imine (C=N) bond, can form stable complexes with transition metals. The electronic properties of these complexes can be tuned by introducing different substituents on the aromatic rings. These complexes have applications in various catalytic reactions. ekb.eg

Palladium complexes incorporating aniline-derived ligands have shown high activity in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov The structural and electronic diversity of aniline scaffolds allows for the fine-tuning of these catalytic systems for challenging transformations. nih.gov

| Catalyst System | Reaction Type | Key Features |

| [(NHC)PdCl2(aniline)] | Suzuki-Miyaura, Buchwald-Hartwig | Air- and moisture-stable, high activity, tunable via aniline substitution. nih.gov |

| Ir-based catalysts | Asymmetric Hydroamination | Use of chiral ligands to achieve high enantioselectivity. acs.org |

| Au(I) complexes | Cyclization Reactions | Redox-switchable catalysis using ferrocenyl-based mesoionic carbene ligands. acs.org |

Organocatalytic Roles of this compound and its Modified Forms

While transition metal catalysis is a major area of application, modified forms of this compound can also function as organocatalysts. These metal-free catalysts are often valued for their lower toxicity and cost. For example, chiral derivatives can be used to catalyze asymmetric reactions, where the creation of a specific stereoisomer is desired. nih.gov

Utilization of this compound in Polymer Science and Materials Development

The structural features of this compound make it a valuable component in the synthesis of polymers and functional materials with specific optical and electronic properties.

Monomer or Building Block for Specialty Polymers (e.g., Polyamides, Polyimides)

This compound and its derivatives can be used as monomers in the synthesis of specialty polymers like polyamides. nih.gov For example, N-alkoxybenzyl aromatic diamines, which can be derived from related structures, undergo polycondensation with dicarboxylic acid chlorides to form N-alkoxybenzyl aromatic polyamides. nih.govresearchgate.net These polymers often exhibit enhanced solubility in organic solvents compared to their unprotected counterparts. nih.gov Furthermore, the alkoxybenzyl group can be designed to be photodeprotectable, allowing for the creation of photosensitive, heat-resistant materials. nih.govresearchgate.net

| Polymer Type | Monomers | Polymerization Method | Key Properties |

| N-Alkoxybenzyl Aromatic Polyamides | N-alkoxybenzyl aromatic diamines, Dicarboxylic acid chlorides | Polycondensation | Increased solubility, photosensitivity. nih.govresearchgate.net |

| Poly[N,N-(phenylamino)disulfides] | Phenylamines, Sulfur monochloride | Step-growth polymerization | Conjugated backbone, colored materials. nih.gov |

| Poly(2,5-dimethoxyaniline) | 2,5-dimethoxyaniline | Chemical Oxidation | Improved solubility, processable conducting polymer. ias.ac.in |

Components in Optoelectronic and Functional Materials

The aromatic and amine functionalities within this compound and its derivatives make them suitable for incorporation into optoelectronic and functional materials. The methoxy group can enhance the electron-donating character, which is beneficial for applications requiring charge transport or specific light absorption and emission properties.

Derivatives of aniline are used in the synthesis of conducting polymers. For instance, poly(2,5-dimethoxyaniline) and its copolymers with aniline have been synthesized to create processable conducting polymers with improved solubility. ias.ac.in These materials exhibit interesting electronic and optical properties due to their conjugated backbones. ias.ac.in

Precursors for Dyes and Pigments with Tunable Chromophoric Properties

The structure of this compound is a foundation for creating molecules with tunable chromophoric properties, making them useful as precursors for dyes and pigments. The color of these compounds can be altered by modifying the substituents on the aromatic rings, which affects the electronic transitions within the molecule.

For example, the polymerization of aniline derivatives with sulfur monochloride can yield poly[N,N-(phenylamino)disulfides], which are colored polymers. The color of these polymers, ranging from yellow to purple, depends on the electronic nature of the substituents on the aniline ring. nih.gov Additionally, Schiff base derivatives of aniline can exhibit photochromism, where the molecule undergoes a reversible color change upon exposure to light. bohrium.com This property is of interest for applications such as optical data storage and smart windows.

| Compound Class | Key Structural Feature | Tunable Property | Potential Application |

| Poly[N,N-(phenylamino)disulfides] | Substituted phenylamine units | Color | Pigments, functional coatings. nih.gov |

| Salicylideneaniline derivatives | Schiff base | Photochromism | Optical switches, smart materials. bohrium.com |

| 9-phenyl-9-phosphafluorene oxide derivatives | Donor-Acceptor-Donor (D-A-D) structure | Emission wavelength | Organic light-emitting diodes (OLEDs). beilstein-journals.org |

This compound as a Key Synthetic Building Block for Complex Organic Scaffolds

This compound serves as a valuable and versatile building block in organic synthesis, providing a scaffold for the construction of more complex molecular architectures. Its inherent structural features, including the secondary amine linkage, the electron-donating methoxy group, and the two aromatic rings, allow for a variety of chemical transformations.

Precursor to Diverse Chemical Libraries and Molecular Architectures

The chemical reactivity of this compound makes it an ideal starting material for generating diverse chemical libraries. The secondary amine can be further functionalized, and the aromatic rings can undergo various substitution reactions, leading to a wide array of derivatives.

Research has demonstrated the utility of similar N-substituted aniline structures in the synthesis of novel compounds. For instance, N-alkyl-N-substituted phenylpyridin-2-amine derivatives have been synthesized through coupling reactions, showcasing the potential for creating libraries of compounds with potential biological activities. nih.gov The synthesis often involves the coupling of a substituted aniline with a suitable reaction partner, such as a chloropyridine derivative, to yield more complex structures. nih.gov

Furthermore, the general synthetic routes for preparing secondary amines from primary amines are well-established, often involving the protection of the primary amine, followed by alkylation and deprotection. orgsyn.org These methods can be applied to aniline and its derivatives to create a broad spectrum of N-substituted compounds. The synthesis of N-(2-pyridylmethyl)aniline and its derivatives further illustrates the role of such scaffolds in expanding chemical space. nih.gov The ability to readily modify the core structure of this compound makes it a valuable precursor for combinatorial chemistry and the generation of molecular libraries for screening in various applications.

Role in the Mechanistic Study of Biological Systems (e.g., enzyme interaction, receptor binding in vitro at a molecular level, excluding clinical outcomes)

Derivatives of this compound, particularly the N-(2-methoxybenzyl)phenethylamines (NBOMes), have been instrumental in the mechanistic study of biological systems, specifically in understanding receptor interactions at a molecular level. nih.govsci-hub.se These compounds have been investigated for their binding affinities to various neurotransmitter receptors, providing valuable insights into structure-activity relationships.

In vitro studies on a series of NBOMe derivatives have characterized their binding profiles at several key receptors. The N-(2-methoxybenzyl) substitution has been shown to significantly influence the binding affinity and selectivity of these compounds for serotonergic and other receptors. nih.govsci-hub.se For example, this substitution generally increases the affinity for 5-HT2A and 5-HT2C receptors while reducing affinity for 5-HT1A receptors. nih.govsci-hub.se

The following table summarizes the in vitro receptor binding affinities (Ki, µM) of some N-(2-methoxybenzyl) derivatives, demonstrating their potent and varied interactions with different receptor subtypes.

| Compound | 5-HT2A | 5-HT2C | 5-HT1A | α1 | D1 | D2 | D3 | H1 |

| 25B-NBOMe | 0.0003 | 0.001 | 1.2 | 0.3 | >10 | >10 | >10 | 0.04 |

| 25C-NBOMe | 0.0002 | 0.0008 | 1.5 | 0.4 | >10 | >10 | >10 | 0.03 |

| 25I-NBOMe | 0.0001 | 0.0004 | 0.8 | 0.3 | >10 | >10 | >10 | 0.02 |

Data sourced from Rickli et al. (2015). nih.govsci-hub.se

These studies, conducted using human cell lines transfected with the respective human receptors, highlight the role of the N-(2-methoxybenzyl) moiety in modulating receptor interactions. nih.govsci-hub.se The data generated from these in vitro assays contribute to a deeper understanding of the molecular pharmacology of these compounds and the structural requirements for receptor binding and activation. researchgate.net

Applications in Corrosion Inhibition and Surface Chemistry Studies

The molecular structure of this compound and its derivatives, featuring heteroatoms (nitrogen and oxygen) with lone pairs of electrons and aromatic rings, makes them effective candidates for corrosion inhibitors. These compounds can adsorb onto metal surfaces, forming a protective layer that isolates the metal from the corrosive environment.

The mechanism of corrosion inhibition by such organic molecules typically involves the interaction of the inhibitor with the metal surface. This can occur through physical adsorption (electrostatic interactions) or chemisorption (covalent bond formation). The presence of electron-donating groups, such as the methoxy group in this compound, can enhance the electron density on the molecule, facilitating its adsorption onto the metal surface.

Studies on related aniline and benzylidene aniline derivatives have demonstrated their efficacy as corrosion inhibitors for mild steel in acidic media. najah.eduresearchgate.net For example, (E)-4-methoxy-N-(methoxybenzylidene)aniline has been shown to reduce the corrosion rate of steel, with its inhibition efficiency increasing with concentration. najah.eduresearchgate.net Potentiodynamic polarization studies have indicated that these types of inhibitors often act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. najah.eduresearchgate.net

The following table presents the inhibition efficiency of some aniline derivatives in a 1 M HCl solution, as determined by weight loss measurements.

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

| (E)-4-methoxy-N-(methoxybenzylidene)aniline (P1) | 10⁻³ | 93.7 |

| 10⁻⁴ | 88.2 | |

| 10⁻⁵ | 79.4 | |

| 10⁻⁶ | 68.1 | |

| (E)-N-(4-methoxybenzylidene)-4-nitroaniline (P2) | 10⁻³ | 90.1 |

| 10⁻⁴ | 84.3 | |

| 10⁻⁵ | 75.2 | |

| 10⁻⁶ | 63.5 |

Data sourced from Elmsellem et al. (2018). najah.eduresearchgate.net

Furthermore, studies on other amine derivatives have also shown their potential as corrosion inhibitors in various environments. rsc.org Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives, for instance, have exhibited high inhibition efficiencies for C-steel in sulfuric acid. royalsocietypublishing.org These findings underscore the broad applicability of aniline-based compounds in the field of corrosion science. The study of the surface chemistry of these inhibitors, often complemented by computational methods like Hirshfeld surface analysis, provides deeper insights into the adsorption mechanism and the nature of the inhibitor-metal interaction. nih.gov

Future Directions and Emerging Research Avenues for N 2 Methoxybenzyl Aniline Research

Development of Novel and Highly Efficient Sustainable Synthetic Strategies

The chemical industry's growing emphasis on green chemistry is steering research towards the development of sustainable synthetic routes for key chemical intermediates. For N-(2-methoxybenzyl)aniline, future efforts will likely focus on moving away from traditional methods that may involve harsh conditions or generate significant waste.

Key areas of development include:

Catalytic Reductive Amination: The one-pot reductive amination of 2-methoxybenzaldehyde (B41997) with aniline (B41778) represents a highly atom-economical approach. Future research will likely target the development of novel heterogeneous catalysts, such as supported metal nanoparticles (e.g., Pd, Pt, Au), which offer advantages in terms of reusability and ease of separation mdpi.com. The use of non-precious metal catalysts is also a growing area of interest to enhance the cost-effectiveness and sustainability of the process.

Electrochemical Synthesis: Electrochemical methods offer a green alternative by using electricity to drive chemical reactions, often under mild conditions. Researchers are exploring the electrochemical reduction of nitroarenes to anilines, a method that could be adapted for the synthesis of this compound precursors specchemonline.com. This approach minimizes the use of chemical reducing agents and can be powered by renewable energy sources, significantly reducing the carbon footprint of the synthesis specchemonline.com.

Flow Chemistry: Continuous flow synthesis presents numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. The synthesis of this compound in a flow reactor could lead to higher yields, reduced reaction times, and easier scalability.

Bio-catalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. While not yet widely applied to the synthesis of this specific compound, the development of engineered enzymes for C-N bond formation could offer a highly selective and environmentally friendly route to this compound and its derivatives.

A comparative overview of potential sustainable synthetic strategies is presented in the table below.

| Synthetic Strategy | Advantages | Potential Challenges |

| Catalytic Reductive Amination | High atom economy, potential for catalyst recycling. | Use of precious metals, catalyst deactivation. |

| Electrochemical Synthesis | Use of clean reagent (electrons), mild reaction conditions, potential for renewable energy integration. specchemonline.com | Electrode fouling, scalability of electrochemical reactors. |

| Flow Chemistry | Enhanced safety and control, improved yield and purity, ease of automation. | Initial setup costs, potential for clogging in microreactors. |

| Bio-catalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme stability and cost, limited substrate scope. |

Exploration of Unprecedented Reactivity and Selectivity Patterns

The this compound scaffold possesses multiple reactive sites, including the secondary amine, the activated aromatic rings, and the benzylic C-H bonds. Future research is expected to uncover novel reactivity and selectivity patterns, enabling the synthesis of a diverse range of functionalized molecules.

Emerging areas of exploration include:

C-H Activation: Direct functionalization of C-H bonds is a powerful tool for molecular editing. Future studies will likely focus on the regioselective C-H functionalization of both the aniline and the methoxybenzyl rings. This could involve the use of transition metal catalysts to introduce new substituents at positions that are not easily accessible through traditional methods.

Directed Metalation: The methoxy (B1213986) and amine groups can act as directing groups for ortho-lithiation, providing a route to specifically functionalized derivatives. Exploring the interplay of these directing groups could lead to novel and highly selective transformations.

Photoredox Catalysis: The use of visible light to initiate chemical reactions has revolutionized organic synthesis. Photoredox catalysis could be employed to activate this compound for novel C-N or C-C bond-forming reactions, proceeding through radical intermediates under mild conditions.

Asymmetric Catalysis: For applications in pharmaceuticals and agrochemicals, the synthesis of chiral derivatives of this compound is of high importance. The development of new chiral catalysts for asymmetric transformations, such as asymmetric hydrogenation or amination, will be a key research focus.

Advanced Computational Modeling for Predictive Understanding of this compound Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For this compound, advanced computational modeling can provide deep insights into its structure, properties, and reaction mechanisms.

Future computational studies will likely focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out the potential energy surfaces of reactions involving this compound. This allows for the detailed investigation of reaction pathways, the identification of transition states, and the prediction of product distributions researchgate.netnih.govmdpi.com.

Catalyst Design: Computational screening of potential catalysts can accelerate the discovery of new and more efficient catalytic systems for the synthesis and functionalization of this compound. Molecular modeling can help in understanding catalyst-substrate interactions and in designing catalysts with improved activity and selectivity.

Prediction of Spectroscopic and Physicochemical Properties: Computational methods can be used to predict various properties of this compound and its derivatives, such as NMR spectra, electronic absorption spectra, and redox potentials. This information is valuable for compound characterization and for predicting their behavior in various applications.

Integration of this compound Chemistry with Automated Synthesis and Machine Learning for Reaction Optimization

The convergence of automation, data science, and chemistry is paving the way for a new paradigm in chemical research. For this compound, these technologies can be leveraged to accelerate the discovery and optimization of new reactions and processes.

Key future developments include:

High-Throughput Experimentation (HTE): Automated synthesis platforms can be used to rapidly screen a large number of reaction conditions (e.g., catalysts, solvents, temperatures) for the synthesis and functionalization of this compound. This allows for the efficient identification of optimal reaction parameters.

Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on data from HTE to build predictive models of reaction outcomes nih.govnih.gov. These models can then be used to guide the design of new experiments and to rapidly identify the conditions that will lead to the desired product in high yield and purity nih.govnih.gov. Reinforcement learning is also being explored for automated process synthesis researchgate.net.

Autonomous Discovery Platforms: The integration of automated synthesis, online analysis, and machine learning algorithms can lead to the development of autonomous "self-driving" laboratories. These platforms could independently design, execute, and analyze experiments to discover novel reactions and synthetic routes for this compound derivatives.

Design of Next-Generation Catalysts and Functional Materials Incorporating the this compound Scaffold

The unique structural features of this compound make it an attractive building block for the design of novel catalysts and functional materials.

Future research in this area may explore:

Ligand Design for Homogeneous Catalysis: The this compound scaffold can be incorporated into the structure of ligands for transition metal catalysts. The electronic and steric properties of the scaffold can be fine-tuned to modulate the activity and selectivity of the catalyst in various organic transformations.

Functional Polymers and Materials: The aniline moiety of this compound can be polymerized to create conductive polymers with potential applications in electronics and sensors. The methoxybenzyl group can be used to tune the solubility and processing properties of these materials.

Biomimetic Scaffolds: The this compound structure can serve as a scaffold for the development of bioactive molecules and functional biomaterials nih.govrsc.org. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a promising candidate for designing molecules that can interact with biological targets.

Q & A

Q. What are the optimized synthetic routes for N-(2-methoxybenzyl)aniline, and how can purity be ensured?

this compound is synthesized via reductive amination of 2-methoxybenzaldehyde and aniline using a Pd/NiO catalyst under a hydrogen atmosphere (25°C, 10 h). This method achieves a 97% isolated yield. Post-reaction purification involves filtration and solvent evaporation. Structural validation is performed via NMR (δ 7.31–6.65 ppm for aromatic protons, δ 4.33 ppm for the benzyl CH, and δ 3.86 ppm for the methoxy group) . Column chromatography (silica gel) is recommended for removing byproducts like 2-benzylphenol, which may form under specific substrate conditions .

Q. How is the structure of this compound confirmed experimentally?

Basic structural confirmation combines NMR for functional group identification and high-resolution mass spectrometry (HRMS) for molecular weight validation. For advanced verification, single-crystal X-ray diffraction (e.g., Oxford Diffraction Xcalibur Sapphire3 diffractometer) resolves bond lengths (e.g., C–N: 1.45 Å) and angles (e.g., C–N–C: 118.5°), ensuring stereochemical accuracy .

Q. What solvents and reaction conditions are critical for high-yield synthesis?

Hydrogenation in polar aprotic solvents (e.g., methanol or ethanol) at 25°C under 1 atm H maximizes yield. Catalyst loading (e.g., 20 mg Pd/NiO per 1 mmol substrate) and stoichiometric aldehyde/amine ratios prevent incomplete reactions .

Advanced Research Questions

Q. How do substituent effects influence regioselectivity in this compound derivatives?

Electron-donating groups (e.g., methoxy) at the benzyl position enhance stability via resonance, while electron-withdrawing groups (e.g., nitro) on the aniline ring can redirect reactivity. For example, meta-nitro substituents promote isoaromatization pathways, yielding 2-benzylphenol as a competing product . Computational studies (DFT) are recommended to predict substituent impacts on reaction pathways.

Q. What analytical discrepancies arise when characterizing this compound analogs, and how are they resolved?

Contradictions between HRMS and NMR data may occur due to tautomerism or paramagnetic impurities. For example, nitrosoaniline derivatives (e.g., 3-chloro-N-(4-ethoxyphenyl)-2-nitrosoaniline) require low-temperature NMR (−40°C) to suppress rotational isomerism. Cross-validation with IR (C=N stretch at 1620 cm) and X-ray crystallography resolves ambiguities .

Q. Can this compound serve as a precursor for bioactive or functional materials?

Yes. Its benzylamine core is a key intermediate for:

- Antimicrobial agents : Functionalization with tetrazole moieties (e.g., 4-methoxy-3-(1H-tetrazol-1-yl)aniline) enhances bioactivity .

- Ligands for catalysis : Methoxy and benzyl groups stabilize metal complexes in cross-coupling reactions .

- Fluorescent probes : Nitroso derivatives exhibit solvatochromic properties for sensing applications .

Q. How do competing reaction pathways (e.g., isoaromatization vs. reductive amination) impact synthetic outcomes?

Q. What strategies mitigate challenges in scaling up this compound synthesis?

- Catalyst recycling : Pd/NiO can be reused up to 5 cycles with <5% yield loss .

- Continuous-flow systems : Reduce reaction time and improve heat management for nitroso derivatives .

- Green solvents : Ethylene glycol minimizes waste in large-scale reductive amination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.